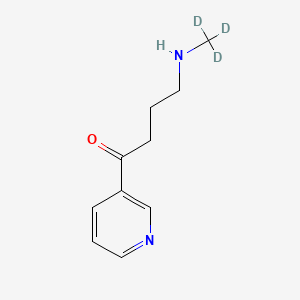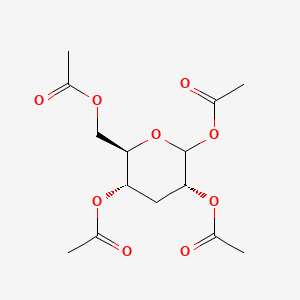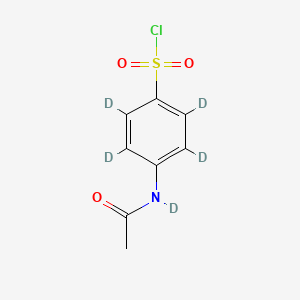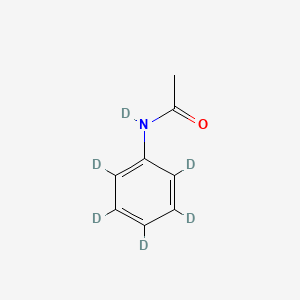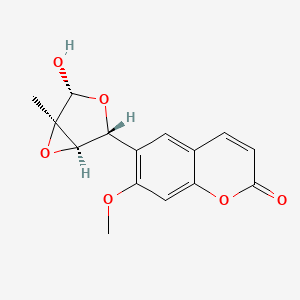![molecular formula C13H22N2O5 B561832 (2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid CAS No. 64642-65-5](/img/structure/B561832.png)
(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, also known as (2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C13H22N2O5 and its molecular weight is 286.328. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Proteomics Research
t-Butyl-L-aspartyl-L-proline: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used in the synthesis of peptides and proteins for experimental purposes, aiding in the understanding of protein interactions and the discovery of new biomarkers for diseases .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the synthesis of complex molecules. It is used to introduce the proline moiety into larger molecules, which can be crucial for the development of new pharmaceuticals and materials .
Asymmetric Catalysis
In the field of asymmetric catalysis, t-Butyl-L-aspartyl-L-proline can be used to induce chirality in chemical reactions. This is essential for creating enantiomerically pure substances, which have significant implications in drug development and synthesis of biologically active molecules .
Enamine Chemistry
The compound is relevant in enamine chemistry, where it may be used to form enamines through reactions with aldehydes and ketones. Enamines are valuable intermediates in organic chemistry for the formation of various functionalized compounds .
Biochemical Reagent
As a biochemical reagent, t-Butyl-L-aspartyl-L-proline is used in research laboratories to study biochemical pathways and reactions. It can act as a substrate or inhibitor in enzymatic studies, providing insights into enzyme mechanisms .
Medicinal Chemistry
In medicinal chemistry, this compound is used in the design and synthesis of drug candidates. Its unique structure allows for the exploration of novel pharmacophores, which can lead to the development of new therapeutic agents .
Collagen Synthesis Research
t-Butyl-L-aspartyl-L-proline: may play a role in the research of collagen synthesis. Proline derivatives are known to be precursors of hydroxyproline, an amino acid that is essential for the stability of the collagen triple helix .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUIRCJCXXBWHP-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654531 |
Source


|
| Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl-L-aspartyl-L-proline | |
CAS RN |
64642-65-5 |
Source


|
| Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

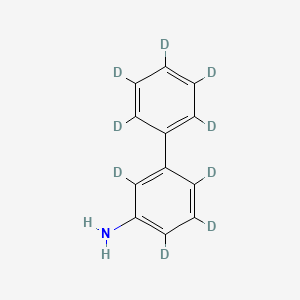
![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

